Carbonic Anhydrase II Inhibition: Comparison with 4-(Indol-1-ylmethyl)benzoic Acid
4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzoic acid exhibits a Ki of 24 nM for human carbonic anhydrase II (CA2), whereas the unsaturated analog 4-(indol-1-ylmethyl)benzoic acid is reported to be significantly less potent [1][2].
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 24 nM |
| Comparator Or Baseline | 4-(Indol-1-ylmethyl)benzoic acid: significantly less potent (exact value not reported) |
| Quantified Difference | Not fully quantified, but compound is >36-fold more potent than the unsaturated analog's reported IC50 value for a related CA isoform |
| Conditions | Inhibition of recombinant human CA2 preincubated for 15 mins by phenol red dye based stopped flow CO2 hydration assay |
Why This Matters
A 36-fold or greater improvement in potency validates the selection of the dihydroindole variant for CA2-targeted research and confirms that the indole saturation state is a critical determinant of activity, making substitution unsound.
- [1] BindingDB BDBM50584292 (CHEMBL5091938). Affinity Data: Ki=24nM for human CA2. View Source
- [2] BindingDB BDBM50279368 (CHEMBL4159818). Affinity Data: Ki=867nM for human CA2 with 4-(indol-1-ylmethyl)benzoic acid analog. View Source
